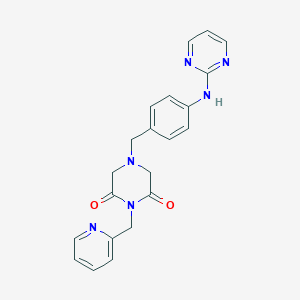
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-, also known as PDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzodiazepine receptor antagonist flumazenil and has been shown to have a high affinity for the GABA(A) receptor.
Wissenschaftliche Forschungsanwendungen
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a GABA(A) receptor antagonist. 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a high affinity for the GABA(A) receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Wirkmechanismus
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- acts as a competitive antagonist at the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in a decrease in the inhibitory tone of the nervous system and an increase in neuronal excitability.
Biochemische Und Physiologische Effekte
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and to decrease the release of serotonin in the hippocampus. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its high affinity for the GABA(A) receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the main limitations of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-. One area of research is the development of new derivatives of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- with improved solubility and pharmacokinetic properties. Another area of research is the use of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- in the study of neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Finally, 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- may have potential applications in the development of new drugs for the treatment of these disorders.
Synthesemethoden
The synthesis of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- involves the reaction of 2,6-piperazinedione with 2-pyridylmethylamine and 4-(2-chloroethyl)phenylamine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography.
Eigenschaften
CAS-Nummer |
102233-14-7 |
|---|---|
Produktname |
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- |
Molekularformel |
C21H20N6O2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c28-19-14-26(15-20(29)27(19)13-18-4-1-2-9-22-18)12-16-5-7-17(8-6-16)25-21-23-10-3-11-24-21/h1-11H,12-15H2,(H,23,24,25) |
InChI-Schlüssel |
INHMRSKZMDRVQU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Kanonische SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Andere CAS-Nummern |
102233-14-7 |
Synonyme |
1-(2-Pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-2,6-piperazinedio ne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



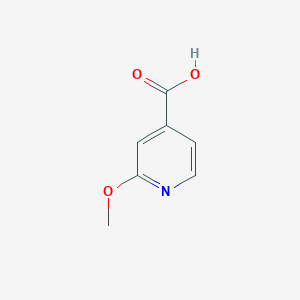

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
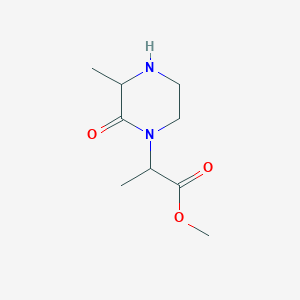

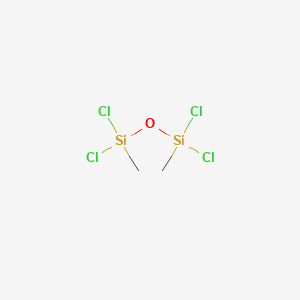
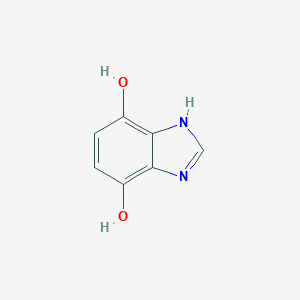
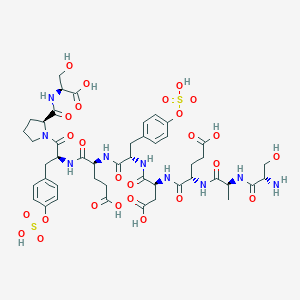
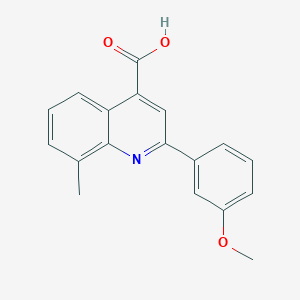
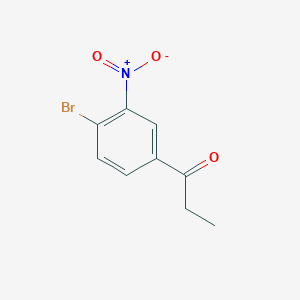
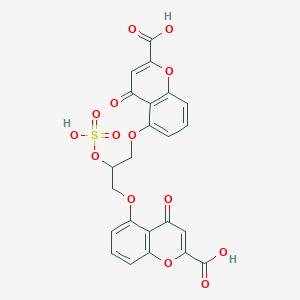
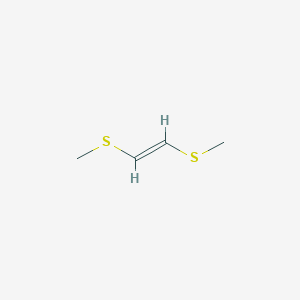
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
